5-Tert-butylpiperidin-2-one
Description
5-Tert-butylpiperidin-2-one is a piperidin-2-one derivative featuring a bulky tert-butyl substituent at the 5-position of the heterocyclic ring. This compound is marketed as a high-purity building block for organic synthesis, with a price of €635.00 for 50 mg . The tert-butyl group imparts significant steric hindrance and lipophilicity, influencing its reactivity and solubility compared to other piperidin-2-one derivatives.
Properties
IUPAC Name |
5-tert-butylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)7-4-5-8(11)10-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVXPAJQOJQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65970-69-6 | |
| Record name | 5-tert-butylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 5-tert-butyl-2-piperidone using a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 5-tert-butylpiperidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 5-Tert-butylpiperidine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
5-Tert-butylpiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various piperidine derivatives.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butylpiperidin-2-one is primarily related to its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling.
Comparison with Similar Compounds
Research Findings and Trends
Steric vs. Functional Trade-offs : The tert-butyl derivative’s steric bulk makes it less versatile in reactions requiring facile nucleophilic attack but more suitable for stabilizing rigid molecular architectures.
Pharmaceutical Relevance : The hydroxymethyl-phenyl analog’s dual functionality aligns with trends in prodrug design and targeted delivery systems, whereas the tert-butyl variant may serve as a metabolic stability enhancer .
Biological Activity
5-Tert-butylpiperidin-2-one is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a carbonyl group, contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in developing therapeutic agents targeting various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The presence of the tert-butyl group enhances its steric properties, potentially influencing its binding affinity and selectivity towards various molecular targets. This compound has been investigated for several pharmacological effects:
- CNS Activity : It has shown promise as a central nervous system agent, with implications for treating anxiety and depression.
- Anticancer Properties : Research indicates that derivatives of this compound may exhibit activity against certain cancer types, possibly by modulating pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes, which could be beneficial in treating diseases linked with enzyme dysregulation.
Research Findings
Recent studies have highlighted the following aspects of this compound:
- Receptor Binding Studies : Interaction studies have demonstrated that this compound exhibits selective binding properties to various receptors in the CNS, suggesting potential applications in neuropharmacology.
- Antimicrobial and Anticancer Activity : The derivatives of this compound have been evaluated for their antimicrobial and anticancer activities. For instance, studies have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis, along with notable anticancer activity .
- In Silico Predictions : Computer-aided evaluations using tools like PASS have predicted a wide spectrum of biological activities for new piperidine derivatives, including those related to this compound. These predictions suggest potential applications in treating cancer and central nervous system diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other piperidine derivatives:
| Compound Name | Biological Activity | Unique Properties |
|---|---|---|
| This compound | CNS activity, anticancer, enzyme inhibition | Tert-butyl group enhances binding |
| 1-Amino-4-tert-butylpiperidine | Varying receptor activity | Different substitution pattern |
| 4-Amino-1-methylpiperidine | Antimicrobial properties | Methyl substitution affects solubility |
| 1-(4-Fluorophenyl)-4-piperidinol | Altered pharmacokinetics | Fluorophenyl substitution |
CNS Disorders
A study focusing on the effects of piperidine derivatives on anxiety and depression models indicated that compounds similar to this compound exhibited significant anxiolytic effects in rodent models. These findings underscore the potential of this compound as a candidate for developing new therapies for mood disorders.
Cancer Research
Another investigation assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results showed that this compound and its analogs induced apoptosis in specific cancer cells more effectively than standard treatments like bleomycin . This highlights the compound's potential as a lead structure in anticancer drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
